![molecular formula C19H16O6 B2891681 3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl acetate CAS No. 6468-57-1](/img/structure/B2891681.png)
3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl acetate, also known as DMAPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMAPA belongs to the class of compounds known as coumarins, which have been shown to possess a wide range of biological activities.
Scientific Research Applications
Organic Synthesis
This compound is utilized in organic synthesis, particularly in reactions that form carbon-carbon bonds. For instance, it can be involved in the Biginelli reaction, which is a multicomponent reaction used to synthesize dihydropyrimidinone derivatives . The Biginelli reaction is significant for creating compounds with potential pharmacological activities.
Suzuki-Miyaura Coupling
The compound serves as a precursor in the Suzuki-Miyaura coupling process . This cross-coupling reaction is widely applied in the formation of carbon-carbon bonds and is known for its mild and functional group tolerant reaction conditions. It’s instrumental in pharmaceuticals and materials science for constructing complex molecular architectures.
Crystallography
In crystallography, derivatives of this compound have been synthesized and analyzed to understand their crystalline structures . Such studies are crucial for the development of new materials with specific physical properties and for the design of drugs by understanding the molecular and crystal structure.
Biological Activity
Derivatives of this compound have been explored for their biological activities. For example, depside derivatives exhibit a range of biological properties, including antiproliferative, antibacterial, and anti-inflammatory effects . These properties make them candidates for drug development and therapeutic applications.
Catalysis
In catalysis, this compound can be used to synthesize catalysts or as a ligand in various catalytic reactions. Its structure allows for potential applications in palladium-catalyzed reactions, such as the Heck reaction, which is used to synthesize biologically active compounds .
properties
IUPAC Name |
[3-(2,4-dimethoxyphenyl)-2-oxochromen-7-yl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O6/c1-11(20)24-14-5-4-12-8-16(19(21)25-17(12)10-14)15-7-6-13(22-2)9-18(15)23-3/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTCUOLWEMHTNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl acetate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.